molecular formula C10H10O2 B8561208 3-Furan-3-yl-cyclohex-2-enone

3-Furan-3-yl-cyclohex-2-enone

Cat. No. B8561208
M. Wt: 162.18 g/mol
InChI Key: XOERWVAEXLDBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003692B2

Procedure details

Synthesized from 3-bromocyclohex-2-enone and furan-3-boronic acid according to the general procedure described for the Suzuki coupling. Purification by silica gel column chromatography using gradient elution (0 to 30% ether/hexanes) yielded the product (13 mg, 16%) as a white solid. 1H NMR (300 MHz, CDCl3): δ 7.70 (s, 1H), 7.44 (t, J=1.9 Hz, 1H), 6.59 (t, J=1.1 Hz, 1H), 6.24 (s, 1H), 2.63 (td, J=5.7, 1.1 Hz, 2H), 2.46 (t, J=6.3 Hz, 2H), 2.11 (quintet, J=6.3 Hz, 2H). 13C (75 MHz, CDCl3): 200.1, 152.0, 144.6, 142.4, 126.0, 123.3, 107.6, 37.6, 27.5, 22.7. HRMS (LCT Electrospray): mass calcd for (C10H10O2+Na) m/z 185.0578; measured [M+Na]+: m/z 185.0574.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
16%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[O:9]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10]1>>[O:9]1[CH:13]=[CH:12][C:11]([C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=2)=[CH:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography
WASH
Type
WASH
Details
elution (0 to 30% ether/hexanes)

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.